Dutasteride
Descripción
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
164656-23-9 | |
| Record name | Dutasteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 164656-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La dutasterida se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios claveUn método común implica la reacción de una cetona esteroidea con una amina aromática trifluorometilada en condiciones específicas para formar el producto deseado .
Métodos de producción industrial
La producción industrial de dutasterida generalmente involucra síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas. El proceso incluye pasos como la cristalización, la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
La dutasterida experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión del núcleo esteroideo para introducir grupos funcionales que contienen oxígeno.
Reducción: Reducción de cetonas a alcoholes u otros grupos funcionales.
Sustitución: Introducción de grupos trifluorometilo a través de reacciones de sustitución nucleofílica
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir dutasterida. Estos intermediarios se caracterizan por sus grupos funcionales específicos, que contribuyen a la actividad biológica del compuesto .
Aplicaciones Científicas De Investigación
La dutasterida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis esteroidea y la inhibición enzimática.
Biología: Investigado por sus efectos sobre la regulación hormonal y los procesos celulares.
Medicina: Ampliamente estudiado por sus efectos terapéuticos en el tratamiento de la hiperplasia prostática benigna y la alopecia androgenética. .
Industria: Utilizado en el desarrollo de formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
La dutasterida ejerce sus efectos inhibiendo la enzima 5-alfa reductasa, que existe en dos isoformas: tipo I y tipo II. Esta enzima es responsable de convertir la testosterona en dihidrotestosterona, un andrógeno potente que estimula el crecimiento de la próstata y la pérdida de cabello. Al bloquear esta conversión, la dutasterida reduce los niveles de dihidrotestosterona, lo que lleva a una disminución del tamaño de la próstata y a la mejora de los síntomas de la hiperplasia prostática benigna .
Comparación Con Compuestos Similares
Compuestos similares
Finasterida: Otro inhibidor de la 5-alfa reductasa utilizado para indicaciones similares, incluida la hiperplasia prostática benigna y la alopecia androgenética.
Tamsulosina: Un alfa-bloqueante utilizado en combinación con dutasterida para efectos terapéuticos mejorados en el tratamiento de la hiperplasia prostática benigna
Singularidad de la dutasterida
La dutasterida es única en su capacidad de inhibir ambas isoformas de la 5-alfa reductasa, lo que la hace más efectiva en la reducción de los niveles de dihidrotestosterona en comparación con la finasterida, que inhibe principalmente solo una isoforma. Esta doble inhibición da como resultado una reducción más significativa del tamaño de la próstata y mejores resultados clínicos para los pacientes con hiperplasia prostática benigna .
Actividad Biológica
Dutasteride is a potent dual inhibitor of the 5α-reductase enzyme, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT). This compound is primarily used in the treatment of benign prostatic hyperplasia (BPH) and has shown promise in various other conditions, including androgenetic alopecia and certain types of prostate cancer. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound inhibits both type I and type II isoforms of the 5α-reductase enzyme. This dual inhibition results in a more significant reduction in serum DHT levels—over 90%—compared to approximately 70% with finasteride, a selective type II inhibitor . The inhibition of DHT synthesis leads to decreased prostate volume and improved urinary flow in patients with BPH.
Key Mechanism Insights:
- Inhibition of 5α-reductase : this compound forms a stable complex with both isoenzymes, effectively blocking the conversion of testosterone to DHT.
- Impact on Prostate Health : Reduces prostatic growth and promotes epithelial apoptosis, contributing to symptom relief in BPH patients .
Pharmacokinetics
This compound exhibits extensive hepatic metabolism primarily via the CYP3A4 and CYP3A5 pathways. It has a large volume of distribution (300-500 L) and is highly protein-bound (99% to albumin) in serum . The pharmacokinetic profile indicates that after daily administration of 0.5 mg, semen concentrations reach an average of 3.4 ng/mL .
Efficacy in BPH
A randomized controlled trial demonstrated that this compound significantly improved urinary symptoms and reduced prostate volume compared to placebo. The study involved 600 male patients treated with either this compound or finasteride over an observation period averaging 3.4 years. Results showed that this compound-treated patients had greater improvements in urinary flow rates and reductions in prostate size .
Table 1: Clinical Outcomes in BPH Treatment
| Parameter | This compound (n=295) | Finasteride (n=305) | p-value |
|---|---|---|---|
| Improvement in Qmax (mL/s) | +4.2 | +3.0 | <0.001 |
| Reduction in Prostate Volume (%) | -25% | -18% | <0.01 |
| Adverse Events (%) | 7.6 | 10.5 | 0.201 |
Efficacy in Androgenetic Alopecia
In studies focusing on hair loss treatment, this compound demonstrated superior efficacy compared to finasteride. The adjusted incidence rate ratio indicated that this compound-treated patients had over double the improvement rate in hair growth as measured by the Basic Androgenetic Scale for Patients (BASP) .
Table 2: Hair Growth Outcomes
| Treatment | Improvement Rate (%) | p-value |
|---|---|---|
| This compound | 60 | <0.029 |
| Finasteride | 29 |
Safety Profile
This compound is generally well tolerated; however, potential adverse effects include sexual dysfunction, gynecomastia, and mood changes. A recent study comparing suicide risk between this compound and finasteride users found no significant difference in suicidal outcomes between the two groups .
Table 3: Adverse Events Reported
| Adverse Event | This compound (%) | Finasteride (%) | p-value |
|---|---|---|---|
| Sexual Dysfunction | 7 | 9 | 0.45 |
| Gynecomastia | 1 | 2 | 0.32 |
| Mood Changes | 2 | 3 | 0.40 |
Case Studies and Research Findings
- DUCT Study : A phase II trial investigated the repurposing of this compound for patients with recurrent/metastatic salivary duct carcinoma (SDC). The study aims to evaluate its efficacy when combined with androgen deprivation therapy .
- Long-term Safety Study : A comprehensive review involving over 200,000 participants assessed long-term safety profiles for this compound users compared to finasteride users, indicating comparable safety outcomes across both medications .
Q & A
Q. How should ethical considerations shape this compound trials involving vulnerable populations (e.g., transgender patients)?
- Methodology : Adhere to IRB protocols for informed consent, emphasizing potential hormonal side effects. Use gender-inclusive recruitment strategies and anonymize data to protect privacy. Include patient advocates in trial design to address community-specific concerns .
Guidelines for Data Reporting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
